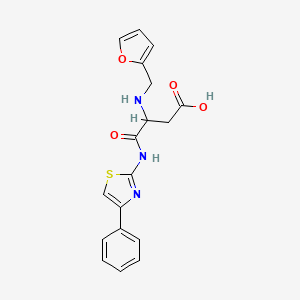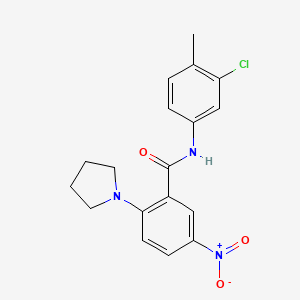![molecular formula C16H15N5O4S2 B4019178 5,5'-(4-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4019178.png)
5,5'-(4-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridine-containing polymers typically involves multi-step chemical processes. For example, novel polyimides with pyridine moieties have been synthesized through a conventional two-stage process, starting from aromatic dianhydride monomers and aromatic diamines, showcasing the intricate methodology involved in producing these complex molecules (Wang et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals their complex arrangements, which are crucial for their unique properties. For instance, the synthesis and characterization of fluorinated polyimides derived from novel diamine monomers show how molecular structure impacts solubility and thermal properties, highlighting the role of molecular architecture in determining material characteristics (Madhra et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are diverse. Novel polyimides, for example, exhibit good solubility in aprotic amide solvents and possess excellent thermal stability, mechanical properties, and low dielectric constants, demonstrating the wide range of chemical behaviors these materials can exhibit (Guan et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and mechanical strength, are remarkable. Polyimides containing pyridine units, for instance, show high thermal stability, with glass transition temperatures ranging significantly, and retain a substantial percentage of their weight at high temperatures, indicating their potential for use in high-performance materials (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are key to the utility of these compounds. The synthesis and evaluation of certain pyrimidinyl compounds as inhibitors, for example, demonstrate the potential for these molecules to interact selectively with biological targets, reflecting the importance of understanding their chemical properties for various applications (Asghari et al., 2015).
Propriétés
IUPAC Name |
4-hydroxy-5-[(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-pyridin-4-ylmethyl]-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S2/c1-26-15-18-11(22)9(12(23)19-15)8(7-3-5-17-6-4-7)10-13(24)20-16(27-2)21-14(10)25/h3-6,8H,1-2H3,(H2,18,19,22,23)(H2,20,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSYFINMAYHLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C(C2=CC=NC=C2)C3=C(N=C(NC3=O)SC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(4-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4019101.png)
![1-(2-furylmethyl)-2-imino-5-oxo-N-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4019106.png)


![N-isopropyl-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4019119.png)
![ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B4019130.png)
![6-chloro-2-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate](/img/structure/B4019159.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4019186.png)

![1,3,3-trimethyl-6-(2-thienylcarbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4019204.png)
![1-[2-hydroxy-3-(2-methylphenoxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4019207.png)
![7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019212.png)
